molecular formula C8H14O3 B12735909 Ethyl 3-methyl-2-oxopentanoate, (+)- CAS No. 226414-39-7

Ethyl 3-methyl-2-oxopentanoate, (+)-

Cat. No.: B12735909
CAS No.: 226414-39-7
M. Wt: 158.19 g/mol
InChI Key: HCDYSXWWIWPQEN-LURJTMIESA-N
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Description

Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8) is an ethyl ester derivative of 3-methyl-2-oxopentanoate, a branched-chain α-keto acid. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol . The compound is notable for its role in microbial and mammalian metabolic pathways, particularly in isoleucine degradation. In Rhodospirillum rubrum, 3-methyl-2-oxopentanoate is a key metabolite during photoheterotrophic growth, linked to isoleucine catabolism . It also participates in mitochondrial redox reactions, influencing H₂O₂ production via interactions with the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

Properties

CAS No.

226414-39-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (3S)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

HCDYSXWWIWPQEN-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)OCC

Canonical SMILES

CCC(C)C(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 3-methyl-2-oxopentanoate often involves the use of renewable materials to preserve natural resources . The process may include the use of biocatalysts or other environmentally friendly methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 3-methyl-2-oxopentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. In perfumery, it enhances the aroma profile by emphasizing woody and nutty notes . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethyl 3-methyl-2-oxopentanoate is structurally distinguished by its five-carbon backbone with a methyl branch at the third carbon and an ethyl ester group. Key comparisons include:

Compound Structure Carbon Chain Length Key Functional Groups CAS Number
Ethyl 3-methyl-2-oxopentanoate CH₃-CO-C(CH₃)-CH₂-COOCH₂CH₃ 5 Ketone, ester 26516-27-8
Ethyl 4-methyl-2-oxopentanoate CH₃-CO-CH(CH₂CH₃)-COOCH₂CH₃ 5 Ketone, ester N/A
Ethyl 2-oxobutanoate CH₃-CO-COOCH₂CH₃ 4 Ketone, ester 2968-77-6
3-Methyl-2-oxobutanoate (KIV) (CH₃)₂CH-CO-COOH 4 Ketone, carboxylic acid 3204-34-4

The ethyl ester group in Ethyl 3-methyl-2-oxopentanoate enhances volatility and flavorant properties compared to carboxylic acid derivatives like 3-methyl-2-oxobutanoate .

Metabolic Pathways and Enzyme Interactions

  • Isoleucine Degradation: Ethyl 3-methyl-2-oxopentanoate’s parent acid, 3-methyl-2-oxopentanoate, is a transamination product of isoleucine. In R. rubrum, its accumulation precedes microbial growth, suggesting a regulatory role in redox balance .
  • Mitochondrial Redox Reactions: 3-Methyl-2-oxopentanoate stimulates H₂O₂ production at complex II (succinate dehydrogenase) and the BCKDH complex in mitochondria, with rates exceeding those of pyruvate or malate . This contrasts with 3-methyl-2-oxobutanoate, which primarily inhibits BCKDH kinase, altering enzyme phosphorylation .
  • Enzyme Kinetics: Lactate dehydrogenase (LDH) shows lower specificity (kcat/Kₘ ≈ 3,000× lower) for 3-methyl-2-oxopentanoate compared to pyruvate due to its longer carbon chain (5 vs. 3 carbons). However, Kₘ values for 3-methyl-2-oxopentanoate and pyruvate are similar (~0.1 mM), unlike 4-methyl-2-oxopentanoate (Kₘ ≈ 0.3–0.4 mM) .

Enantiomer-Specific Metabolism

The (S)- and (R)-enantiomers of 3-methyl-2-oxopentanoate exhibit distinct metabolic fates:

  • (S)-enantiomer : Directly transaminated to L-isoleucine.
  • (R)-enantiomer: Converted to L-allo-isoleucine via racemization and transamination, a pathway unique to this compound among branched-chain α-keto acids . In maple syrup urine disease (MSUD), residual BCKDH activity with (R)-3-methyl-2-oxopentanoate (50%) is higher than with (S)-enantiomers (22%) or 4-methyl-2-oxopentanoate (13%), suggesting enantioselective enzyme tolerance .

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